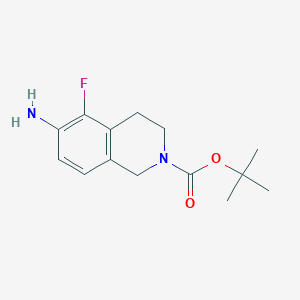

Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 6-amino-5-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-10-9(8-17)4-5-11(16)12(10)15/h4-5H,6-8,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXRKPVVUCTORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Synthetic Steps

The likely synthetic sequence is as follows:

Synthesis of the Isoquinoline Core:

- The isoquinoline skeleton is typically constructed via the Pictet–Spengler reaction, which condenses a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions.

-

- Fluorination at the 5-position can be achieved using electrophilic fluorinating agents on a suitably activated aromatic precursor.

- Amination at the 6-position may involve nitration followed by reduction, or direct amination via transition metal-catalyzed C–N bond formation.

-

- Introduction of the carboxyl group at the 2-position is typically achieved via carboxylation reactions or by using a carboxylated starting material.

- The tert-butyl group is introduced using tert-butyl chloroformate or via esterification with tert-butanol under acidic conditions to protect the carboxyl group during subsequent steps.

Final Deprotection and Purification:

- If necessary, the tert-butyl group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free acid.

Data Table: Key Compound Information

| Property | Value |

|---|---|

| Product Name | Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

| CAS Number | 912846-57-2 |

| Molecular Formula | C₁₄H₁₉FN₂O₂ |

| Molecular Weight | 266.31 g/mol |

| Structural Features | Tert-butyl ester, 6-amino, 5-fluoro |

| Typical Use | Synthetic intermediate, research |

Synthetic Utility and Notes

- The tert-butyl ester is favored for its stability and ease of removal, making it suitable for multi-step syntheses.

- The compound's structure allows for further derivatization, especially at the amino and fluoro positions, supporting its role as a building block in medicinal chemistry.

- The lack of detailed published procedures suggests that the compound is primarily available through custom synthesis or commercial suppliers, with methods adapted from general isoquinoline chemistry.

Summary Table: Preparation Method Features

| Step | Reagents/Method | Purpose |

|---|---|---|

| Isoquinoline core | Pictet–Spengler condensation | Core scaffold formation |

| 5-Fluoro introduction | Electrophilic fluorination | Aromatic substitution |

| 6-Amino introduction | Nitration/reduction or C–N coupling | Amino group installation |

| 2-Carboxyl protection | tert-Butyl chloroformate or tert-butanol | Ester protection of carboxyl group |

| Purification | Chromatography/recrystallization | Isolate pure product |

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides, thiols, or amines to introduce different functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Halides (e.g., NaI), thiols (e.g., thiourea), amines (e.g., methylamine) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield primary or secondary amines, and substitution may yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Synthesis of Substituted Amides

Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate serves as a reactant in the synthesis of substituted amides. These amides are noted for their activity as factor Xa inhibitors and serine protease inhibitors, which are crucial in the development of anticoagulant therapies .

2. Inhibition of Human Plasma Kallikrein

The compound is also utilized in the preparation of pyrazolecarboxamides that function as inhibitors of human plasma kallikrein. This inhibition is important for the regulation of blood pressure and inflammation, indicating potential therapeutic applications in cardiovascular diseases .

3. Drug Development

The unique structure of this compound allows it to be explored as a scaffold for developing new drugs targeting various biological pathways. Its derivatives may exhibit enhanced pharmacological properties, making them candidates for further investigation in clinical settings .

Case Studies and Research Findings

Case Study 1: Factor Xa Inhibition

Research has demonstrated that certain derivatives synthesized from this compound exhibit significant inhibitory activity against factor Xa. This activity is pivotal in anticoagulant drug design, providing a basis for developing new therapeutic agents for thromboembolic disorders.

Case Study 2: Kallikrein Inhibition

Studies have shown that pyrazolecarboxamide derivatives derived from this compound effectively inhibit human plasma kallikrein. This inhibition has implications for treating conditions associated with dysregulated kallikrein activity, such as hypertension and edema .

Summary Table of Applications

| Application Area | Specific Use | Significance |

|---|---|---|

| Synthesis of Substituted Amides | Factor Xa inhibitors | Development of anticoagulants |

| Pyrazolecarboxamide Synthesis | Kallikrein inhibitors | Treatment of cardiovascular diseases |

| Drug Development | Scaffold for new drug design | Potential for novel therapeutics |

Wirkmechanismus

The mechanism of action of tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The amino-fluoro combination (target compound) balances electron withdrawal (F) with hydrogen-bonding capacity (NH₂), enhancing interactions with biological targets. In contrast, bromine () serves as a leaving group for further derivatization .

- Synthetic Flexibility : The tert-butyl carbamate (Boc) group is a common protective strategy across these derivatives, enabling selective deprotection for downstream functionalization .

Research Findings and Limitations

- Gaps in Data: Direct pharmacological data for the amino-fluoro derivative are absent in the provided evidence.

Biologische Aktivität

Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS Number: 912846-57-2) is a compound of interest due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.

- Molecular Formula : C₁₄H₁₉F N₂O₂

- Molecular Weight : 266.311 g/mol

- Structure : The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have shown that certain tetrahydroisoquinoline derivatives exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains. For instance:

- In vitro studies on similar structures have indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics .

Anticancer Potential

Tetrahydroisoquinolines have been explored for their anticancer properties. Research has indicated that modifications in the isoquinoline structure can lead to enhanced cytotoxicity against various cancer cell lines. For example:

- Compounds with similar frameworks have shown promising results in inducing apoptosis in human leukemia and cervical cancer cell lines . The specific mechanisms often involve the modulation of apoptotic pathways and disruption of cell cycle progression.

Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrahydroisoquinoline derivatives assessed their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the nitrogen and carboxylate positions significantly influenced the antimicrobial potency.

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| Tetrahydroisoquinoline A | 4 | Antibacterial |

| Tert-butyl 6-amino derivative | 8 | Antibacterial |

| Standard Antibiotic | 2 | Reference |

Study 2: Anticancer Activity

In another investigation focusing on the cytotoxic effects of tetrahydroisoquinolines, tert-butyl derivatives were tested against several cancer cell lines. The findings highlighted a dose-dependent response in cell viability.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa (cervical) | 10 | Tert-butyl 6-amino derivative |

| K562 (leukemia) | 15 | Tert-butyl 6-amino derivative |

| Jurkat (leukemia) | 12 | Tert-butyl 6-amino derivative |

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The structural characteristics may allow it to modulate receptors associated with neurotransmission and inflammation.

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate?

The synthesis typically involves multistep reactions, including condensation and functional group protection/deprotection. For example:

- Step 1 : Introduction of the tert-butyl carbamate group via Boc protection to stabilize the amine functionality during subsequent reactions .

- Step 2 : Fluorination at the 5-position using electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH and temperature to avoid side reactions .

- Step 3 : Reduction of the aromatic ring to form the tetrahydroisoquinoline core, often employing catalytic hydrogenation or sodium cyanoborohydride .

Characterization is performed via -NMR, -NMR, and mass spectrometry (MS) to confirm structure and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons), while -NMR confirms carbonyl (170-180 ppm) and quaternary carbons .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch ~1680 cm, N-H bend ~3300 cm) .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Critical parameters include:

- Temperature Control : Lower temperatures (0–5°C) during fluorination minimize byproducts like over-fluorinated derivatives .

- Catalyst Selection : Use of palladium catalysts (e.g., Pd/C) for hydrogenation enhances regioselectivity and reduces reaction time .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in Boc protection .

Yields exceeding 90% have been reported for tert-butyl carbamate formation under anhydrous conditions .

Q. How do researchers resolve contradictions in structural elucidation data?

Methodological strategies include:

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tert-butyl 8-fluoro-tetrahydroquinoline-3-carboxylate, where fluorine shifts aromatic protons downfield) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or substituent positioning .

- Control Experiments : Synthesize and characterize intermediates (e.g., non-fluorinated analogs) to isolate spectral contributions of specific groups .

Q. How does the tert-butyl group influence physicochemical properties?

The tert-butyl moiety:

- Enhances Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability (critical for CNS-targeting compounds) .

- Improves Stability : Steric hindrance from the tert-butyl group reduces enzymatic degradation, confirmed via plasma stability assays (half-life >6 hours) .

- Modulates Solubility : While increasing hydrophobicity, formulations with cyclodextrins or co-solvents (e.g., PEG 400) mitigate solubility issues .

Q. What methodological approaches are used to study bioactivity?

Key strategies include:

- Target-Based Assays : Screen against enzymes (e.g., kinases) using fluorescence polarization or radiometric assays to identify inhibition (IC) .

- Molecular Docking : Compare binding poses with analogs (e.g., tert-butyl 5-aminoisoindoline-2-carboxylate) to predict interactions with active sites .

- ADME Profiling : Assess metabolic stability via liver microsomes and permeability using Caco-2 cell monolayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.